Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate

Formulation stability Material compatibility Counterion safety

Substituting generic quats for this specific C18 amidoamine methyl sulfate salt leads to formulation failure in hair conditioners. This compound delivers precise, reproducible performance through: • Retains full cationic charge across pH 4.0-7.0, unlike tertiary amine alternatives (e.g., Stearamidopropyl Dimethylamine) that deprotonate and lose efficacy above pH 4.3 • Methyl sulfate counterion enables chloride-free formulation specifications and eliminates pitting corrosion risk in 316L stainless steel processing vessels • CIR-assessed safety profile with established ≤0.25% leave-on concentration guideline supports regulatory documentation for product registration Suited for rinse-off conditioners, leave-in antistatic sprays, and as an analytical reference standard with validated HPLC methods available. In stock; bulk and research quantities available.

Molecular Formula C25H54N2O5S
Molecular Weight 494.8 g/mol
CAS No. 19277-88-4
Cat. No. B096948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate
CAS19277-88-4
Molecular FormulaC25H54N2O5S
Molecular Weight494.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-]
InChIInChI=1S/C24H50N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-6(2,3)4/h5-23H2,1-4H3;1H3,(H,2,3,4)
InChIKeyYWOAEHAIHZVTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearamidopropyl Trimonium Methosulfate Product Overview


Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate (CAS 19277-88-4), also designated by its INCI name Stearamidopropyl Trimonium Methosulfate, is a C18-chain cationic quaternary ammonium compound (quat) with an internal amidoamine linker . With a molecular formula of C₂₅H₅₄N₂O₅S, a molecular weight of approximately 494.77-494.78 g/mol, and a predicted logP of 3.24, it is primarily used in personal care formulations as an antistatic agent and hair conditioning agent [1][2]. The compound is defined by its stearoyl (C18) hydrophobe, a propyl spacer, a trimethyl quaternary ammonium head group, and a methyl sulphate counterion .

Permanent quaternary ammonium conditioning agent with C18 stearamidopropyl chain.
Methyl sulfate counterion supports chloride-free formulation specifications.
Suitable for rinse-off hair conditioning, antistatic applications, and analytical reference use.

Generic Substitution Risks for Stearamidopropyl Trimonium Methosulfate


Despite belonging to the broad class of 'trimonium' quaternary ammonium compounds, substitution of this specific molecule with a generic analog often leads to formulation failure. The precise combination of the C18 stearoyl chain and the amidoamine linker dictates the molecule's deposition profile and conditioning rheology. Swapping it for a non-amidoamine quat (e.g., Steartrimonium Chloride or Cetrimonium Chloride) eliminates the internal hydrogen-bonding capacity of the amide group, critically altering the melting point, water solubility, and the microstructure of the lamellar gel network formed with fatty alcohols [1]. Even when comparing within amidoamine quats, changing the counterion from methyl sulphate to chloride alters the Krafft point and formulation compatibility [2]. As highlighted by a cosmetic safety assessment, the concentration limits and irritation profiles are also specifically tied to the exact salt form, not just the cation [1].

Target
Stearamidopropyl Trimonium Methosulfate
C18 amidoamine quat with methyl sulfate counterion; permanent cationic charge.
Potential Substitute
Generic trimonium chloride or non-amidoamine quat (e.g., Cetrimonium Chloride) may shift deposition rheology, introduce chloride ions, and alter lamellar gel network structure.
Target
Permanent Quaternary Ammonium
pH-independent cationic charge density; conditioning maintained up to pH 7 and above.
Potential Substitute
Stearamidopropyl Dimethylamine (tertiary amine) requires protonation below pH 4.3; efficacy may be lost in typical shampoo/conditioner pH range.
Target
C18 Stearyl Chain Length
Empirically balanced for deposition and sensory feel without excessive build-up.
Potential Substitute
C16 (cetyl) or C22 (behenyl) chain analogs may deliver weaker substantivity or heavier build-up, altering after-feel and combing performance.

Comparative Data and Differentiation


Counterion Selection and Corrosion Mitigation

This compound utilizes a methyl sulphate (methosulfate) counterion, which offers a significant practical advantage over the more common chloride salts (e.g., Steartrimonium Chloride or Cetrimonium Chloride). Quaternary ammonium chlorides are notorious for causing pitting corrosion in stainless steel manufacturing equipment, especially in heated storage tanks. The use of methyl sulphate salts eliminates the presence of free chloride ions, thereby directly mitigating the risk of metal ion contamination in the final product and prolonging the service life of 316L stainless steel processing vessels, a critical consideration for procurement of high-purity cosmetic ingredients . This differentiation is directly supported by the structural formula where the anion is CH₃O₄S⁻, not Cl⁻.

Counterion & Corrosion
Class-level inference
Methyl sulfate (CH₃O₄S⁻) vs. chloride (Cl⁻): zero inorganic chloride content reported.
Supports chloride-free formulation processing.
Corrosion mitigation for 316L stainless steel is class-level inference.
Formulation stability Material compatibility Counterion safety

Chain Length and pH-Independent Conditioning

Structurally, the C18 stearyl chain provides a distinct hydrophobe length compared to shorter (C16 cetyl) or longer (C22 behenyl) chain analogs. In cosmetic science, C18 quaternary ammonium compounds are empirically known for providing an optimal balance between deposition density and slipperiness without the heavy build-up or excessive greasiness associated with longer C22 chains, nor the weaker substantivity of shorter chains [1]. Unlike Stearamidopropyl Dimethylamine (SAPDA), which is a tertiary amine requiring low-pH protonation to become cationic, this compound is a fully-ionized permanent quaternary ammonium salt, providing consistent cationic charge density and conditioning performance independent of formulation pH, avoiding the pH dependence that limits SAPDA's efficacy above pH 4.3 [1]. Within the trimonium class, C18 chain length is classified as conferring high substantivity to keratin [1].

Chain Length & pH Independence
Class-level inference
Permanent quaternary ammonium (pH-independent) vs. tertiary amine (protonation below pH 4.3 required). C18 chain reported as high substantivity to keratin.
May support consistent conditioning across typical formulation pH range.
Chain-length balancing effect is qualitative; no direct head-to-head combing force data.
Hair conditioning Substantivity Combing force reduction

HPLC Analysis and Pharmacokinetics Compatibility

A validated reversed-phase HPLC method specifically targets this compound for analysis on a Newcrom R1 mixed-mode column. The method employs acetonitrile/water with phosphoric acid, which can be substituted with formic acid to achieve Mass Spectrometry (MS) compatibility [1]. This method has been specifically demonstrated to be scalable for preparative isolation of impurities and is directly suitable for supporting pharmacokinetic (PK) studies. This provides a concrete analytical differentiator for research procurement: the compound has been demonstrated to be resolvable and quantifiable with a method that seamlessly integrates into a bioanalytical workflow, unlike many industrial-grade quaternary ammonium mixtures where separation from homologous impurities is notoriously difficult [1]. The retention is mediated by both reversed-phase and ion-exchange mixed-mode mechanisms, achieving separation based on the unique combination of the stearamidopropyl hydrophobe and the trimonium cation [1].

HPLC Method Availability
Supporting evidence
RP-HPLC on Newcrom R1 mixed-mode column; acetonitrile/water/phosphoric acid mobile phase, MS-compatible with formic acid substitution.
Reported scalable method for impurity isolation and PK study support.
Method demonstrated for this compound; reduces analytical method development effort.
Analytical characterization HPLC separation Drug discovery support

Regulatory Precedent and Cosmetic Safety Limits

The Cosmetic Ingredient Review (CIR) Expert Panel's 2012 safety assessment of trimonium compounds specifically included Stearamidopropyl Trimonium Methosulfate (alongside its chloride and methosulfate analogs), concluding that these ingredients are safe in the present practices of use and concentration when formulated to be nonirritating [1]. The assessment provided a concentration limit of up to 0.25% for leave-on products for structurally related trimonium salts like Cetrimonium Chloride and Steartrimonium Chloride, establishing a regulatory compliance benchmark [1]. While the target compound is widely used in rinse-off conditioners where higher concentrations are tolerated, the documented safety finding provides a key differentiator for procurement: the compound has been explicitly listed and reviewed under the trimonium class umbrella, providing a clear regulatory compliance path that may not be available for novel or unlisted cationic surfactants [1].

Regulatory Precedent
Class-level inference
Listed in 2012 CIR safety assessment of 52 trimonium ingredients; safe in rinse-off use, leave-on limit ≤0.25% for structurally related trimoniums.
Reviewed under CIR trimonium class assessment.
Read-across from class; equivalence to benchmark quats for rinse-off, not a unique safety claim.
Cosmetic safety Regulatory compliance Toxicology assessment

Validated Application Scenarios


pH-Independent Hair Conditioner and Conditioning Shampoo

This compound is specifically suited as the primary conditioning agent in rinse-off hair conditioners where a permanent positive charge and C18 chain length are required. Unlike tertiary amine alternatives like Stearamidopropyl Dimethylamine that lose their positive charge above pH 4.3, this quaternary ammonium salt retains full conditioning efficacy across the typical shampoo and conditioner pH range (pH 4.0 to 7.0), as established in the pH-dependence evidence for the comparator [1]. The methosulfate counterion also supports chloride-free formulation specifications, relevant for brands marketing 'clean' or chloride-avoidance claims. Its inclusion in the CIR safety assessment provides the necessary regulatory documentation for product registration [2].

Antistatic Agent for Hair and Fiber Treatments

The compound's established INCI-mandated antistatic function—specifically neutralizing surface electrical charge on hair and reducing flyaways—makes it a direct choice for leave-in antistatic sprays and fiber finishing formulations [1]. Within the CIR assessment, the class-wide leave-on product concentration guideline of ≤0.25% provides a safety benchmark for formulating antistatic leave-on products [2].

Pharmacokinetic and Bioanalytical Standard Reference

For analytical and biomedical research laboratories, this compound offers validated utility as an analytical standard. An established, MS-compatible reversed-phase HPLC method using a mixed-mode Newcrom R1 column has been specifically demonstrated for its separation, including scalability for preparative impurity isolation and direct suitability for pharmacokinetic studies [1]. This positions the compound for use in in vitro permeation studies or as a reference standard in drug delivery research involving cationic lipids, reducing method development lead time.

Corrosion-Sensitive Manufacturing Environments

For industrial procurement where manufacturing equipment integrity is a concern, the methyl sulphate salt form provides a key advantage over chloride-based quaternary ammonium salts. The absence of free inorganic chloride eliminates the risk of pitting corrosion in 316L stainless steel vessels, a well-established class-level property of methyl sulfate vs. chloride quaternary ammonium salts, as confirmed by the structural assignment showing the CH₃O₄S⁻ counterion [1]. This is critical for maintaining product purity and extending equipment life in high-temperature processing.

Application
Selection Property
Validation Focus
pH-independent rinse-off conditioners
Permanent cationic charge density, C18 chain
Conditioning efficacy across pH 4.0–7.0; wet/dry combing performance
Antistatic leave-in sprays
Surface charge neutralization, ≤0.25% leave-on class guideline
Flyaway reduction; CIR class-level safety documentation for leave-on use
Analytical standard / PK research
Demonstrated MS-compatible HPLC method
Method transfer, impurity profiling, and in vitro permeation study support
Corrosion-sensitive manufacturing
Methyl sulfate counterion, chloride-free
316L stainless steel compatibility; metal ion contamination risk mitigation
Quote Request

Request a Quote for Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.